2-(甲硫基)-4-(三氟甲基)嘧啶-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

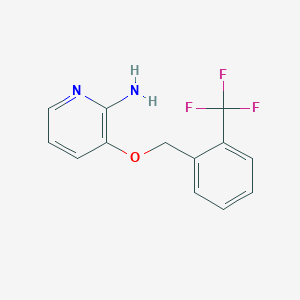

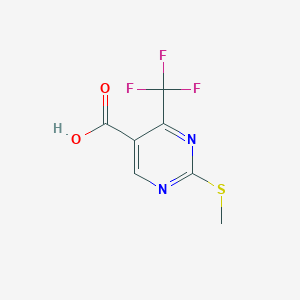

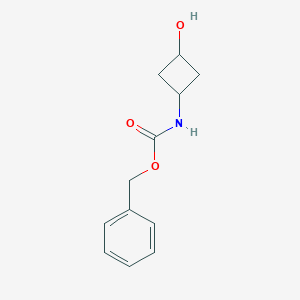

2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (MTP-5-COOH) is an organic compound that is used in the synthesis of various pharmaceuticals and other compounds. It is a colorless solid with a melting point of 140°C and a boiling point of 308°C. It is soluble in water, ethanol, and methanol, and is insoluble in most organic solvents. MTP-5-COOH has been used in the synthesis of many compounds and has been studied for its potential applications in medicine and other scientific fields.

科学研究应用

合成与功能化

具三氟甲基等取代基的 5-嘧啶基锂物质稳定,并且可以从各种二溴和二氯嘧啶中高产率地生成 5-羧酸。合成涉及卤素/金属置换和羧化,或在与干冰反应前用二异丙基酰胺去质子化。然而,2-溴-4-(三氟甲基)嘧啶等底物以低产率生成预期的羧酸。这些过程中的一个主要副反应是联嘧啶的形成,它可以通过两条竞争途径进行 (Schlosser, Lefebvre, & Ondi, 2006)。

三氟甲基化类似物的合成

4-(三氟甲基)嘧啶-2(1H)-酮用于合成新的三氟甲基化 4,5-二氢乳清酸类似物及其酯,它们既有外消旋体形式也有对映体纯形式。CF3 基团的存在及其与酯基团的相互作用稳定了某些分子构象。该合成途径提供了一种创建新分子以供进一步研究和应用的方法 (Sukach 等,2015)。

嘧啶-6-基氨基酸的合成

N-[(4-取代氨基)-5-氰基-2-甲硫基嘧啶-6-基]氨基酸的甲酯的合成是通过 4,6-二氯-2-甲硫基嘧啶-5-腈与胺和甲基甘氨酸酯反应实现的。通过该途径合成的衍生物已表现出杀菌性能,表明在农业或医学中具有潜在应用 (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013)。

二氢嘧啶产物的合成

烷基 1,4-二氢-2-甲硫基-4,4,6-三取代嘧啶-5-羧酸酯及其互变异构体是通过 Atwal-Biginelli 环缩合反应合成的。该合成途径至关重要,因为这些二氢嘧啶产物原本无法获得,并且丰富了其相关衍生物的分子多样性 (Nishimura 等,2011)。

寡核苷酸的合成后修饰

含有 2′‐脱氧‐5‐三氟甲基尿苷和 2′‐脱氧‐5‐三氟甲基胞苷的寡核苷酸的合成后修饰涉及将嘧啶碱基 C5 位的三氟甲基基团转化为各种羧酸当量。此过程对基因工程和生物技术应用具有重要意义 (Ito, Yamamoto, & Hari, 2019)。

作用机制

Target of Action

The primary targets of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid are currently unknown. This compound is used as a pharmaceutical intermediate , which suggests that it may be converted into a more active form in the body that interacts with specific targets

Mode of Action

As a pharmaceutical intermediate, it may undergo further reactions to form an active compound that interacts with its targets . The nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given its role as a pharmaceutical intermediate , it may be involved in multiple pathways depending on the active compounds it is converted into

Pharmacokinetics

As a pharmaceutical intermediate , its bioavailability would depend on the properties of the active compounds it is converted into. These could include factors such as solubility, stability, and the ability to cross biological membranes.

Result of Action

As a pharmaceutical intermediate , its effects would likely depend on the active compounds it is converted into and their interactions with their targets.

属性

IUPAC Name |

2-methylsulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2S/c1-15-6-11-2-3(5(13)14)4(12-6)7(8,9)10/h2H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPUESBDOBYRQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

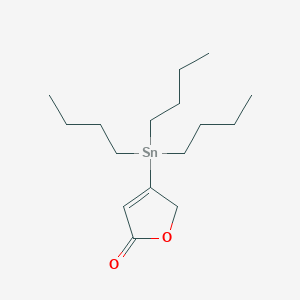

CSC1=NC=C(C(=N1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425096 |

Source

|

| Record name | 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

CAS RN |

149771-17-5 |

Source

|

| Record name | 2-(Methylthio)-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149771-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)

![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)